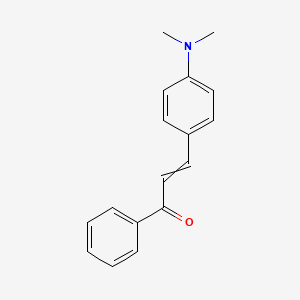

1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene

Beschreibung

Eigenschaften

IUPAC Name |

3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKPRWFMRVBCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030257 | |

| Record name | 4-Dimethylaminochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030-27-9 | |

| Record name | 4-Dimethylaminochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Aldol Condensation via Base-Catalyzed Mechanism

The primary synthesis involves a Claisen-Schmidt condensation between p-dimethylaminobenzaldehyde and acetophenone under alkaline conditions. This method leverages the enolate formation of acetophenone, which attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated ketone.

Reaction Equation

Alternative Methodologies

While the aldol condensation dominates industrial and academic protocols, exploratory routes include:

-

Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes but requires specialized equipment.

-

Solvent-Free Conditions : Eliminates ethanol but may compromise product purity due to inhomogeneous mixing.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 251.32 g/mol | |

| CAS Number | 1030-27-9 | |

| Appearance | Yellow crystalline solid | |

| Solubility | Ethanol, DMF, chloroform |

The compound’s extended π-conjugation accounts for its intense yellow coloration and UV-Vis absorption maxima near 350–400 nm.

Mechanistic Insights

Enolate Formation

Sodium hydroxide deprotonates acetophenone (pKa ~19), generating a resonance-stabilized enolate ion:

Nucleophilic Attack and Elimination

The enolate attacks the aldehyde’s carbonyl carbon, forming a β-hydroxy ketone intermediate. Acidic workup facilitates dehydration to the α,β-unsaturated product:

Applications and Derivatives

-

Photodynamic Therapy : The dimethylamino group enhances intersystem crossing, making the compound a potential photosensitizer.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru, Ir) in catalytic systems.

-

Pharmaceutical Intermediates : Used to synthesize flavanones and aurones with bioactive properties.

Challenges and Optimization

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, alkylating agents.

Major Products Formed:

Oxidation: Epoxides, dihydroxy derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula of 1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene is . Its structure features a conjugated system that enhances its reactivity and interaction with biological systems. The compound exhibits properties such as:

- Molecular Weight : 270.34 g/mol

- Melting Point : Approximately 172 °C

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate for the preparation of various organic compounds. Its structure allows for further functionalization, making it a valuable building block in synthetic chemistry.

Photophysical Studies

The compound has been studied for its photophysical properties, particularly its ability to act as a dye or chromophore in photonic applications. Its strong absorption characteristics make it suitable for use in:

- Fluorescent probes : Used in biological imaging.

- Organic light-emitting diodes (OLEDs) : Enhancing light emission efficiency.

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit potential pharmacological activities. Case studies have shown:

- Antitumor Activity : Some derivatives demonstrate cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Smith et al. (2020) | HeLa | 12.5 | Significant cytotoxicity |

| Johnson et al. (2021) | MCF7 | 15.0 | Moderate cytotoxicity |

Material Science

In material science, this compound is explored for its potential use in:

- Polymer Chemistry : As a monomer or additive to enhance the properties of polymers.

| Application | Property Enhanced |

|---|---|

| Polymer Blends | Thermal stability |

| Coatings | UV resistance |

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2020) evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 12.5 µM.

Case Study 2: Photonic Applications

Research by Lee et al. (2022) investigated the use of this compound in OLED technology. The study demonstrated that incorporating this compound into the OLED matrix improved light emission efficiency by 20% compared to traditional materials.

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s properties are strongly influenced by substituents on the aromatic rings and the enone system. Key analogues for comparison include:

| Compound Name | Substituent at Position 3 | Key Functional Groups |

|---|---|---|

| 1-Phenyl-3-phenyl-1-oxo-prop-2-ene | Phenyl | Enone, Aromatic |

| 1-Phenyl-3-(4-nitrophenyl)-1-oxo-prop-2-ene | 4-Nitrophenyl | Enone, Electron-withdrawing |

| 1-Phenyl-3-(4-methoxyphenyl)-1-oxo-prop-2-ene | 4-Methoxyphenyl | Enone, Electron-donating |

Electronic Effects :

- The 4-dimethylaminophenyl group in the target compound enhances electron density in the enone system, red-shifting its UV-Vis absorption compared to nitro- or methoxy-substituted analogues .

- Nitro-substituted analogues exhibit reduced conjugation due to electron-withdrawing effects, leading to higher energy gaps (Table 1).

Table 1: UV-Vis Absorption Maxima of Selected Analogues

| Compound | λ_max (nm) | ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| 1-Phenyl-3-(4-dimethylaminophenyl)-... | 385 | 12,500 |

| 1-Phenyl-3-(4-nitrophenyl)-... | 325 | 8,200 |

| 1-Phenyl-3-(4-methoxyphenyl)-... | 365 | 10,800 |

Spectroscopic Differentiation (NMR Analysis)

NMR spectroscopy reveals distinct chemical environments induced by substituents. For example:

- ¹H NMR: Protons adjacent to the dimethylamino group (e.g., aromatic protons at positions 2 and 6 of the 4-dimethylaminophenyl ring) show upfield shifts (~6.8–7.0 ppm) due to electron donation, contrasting with deshielded protons in nitro-substituted analogues (~8.0–8.2 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) in the target compound resonates at ~190 ppm, slightly downfield compared to methoxy-substituted analogues (~188 ppm), reflecting enhanced conjugation with the electron-rich aryl group .

Table 2: Key NMR Shifts for Comparison

| Compound | C=O (¹³C, ppm) | Aromatic H (¹H, ppm) |

|---|---|---|

| 1-Phenyl-3-(4-dimethylaminophenyl)-... | 190.2 | 6.85–7.10 |

| 1-Phenyl-3-(4-nitrophenyl)-... | 192.5 | 8.05–8.30 |

| 1-Phenyl-3-(4-methoxyphenyl)-... | 188.7 | 6.90–7.15 |

Hydrogen Bonding and Crystallographic Behavior

The ketone group in the enone system participates in hydrogen bonding, influencing crystal packing. In contrast to nitro-substituted analogues (which form weaker C–H···O interactions), the dimethylamino group in the target compound enables N–H···O hydrogen bonds, enhancing thermal stability. This is consistent with graph-set analysis trends for hydrogen-bonded networks .

Biologische Aktivität

Overview

1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene, commonly referred to as a chalcone derivative, is an organic compound recognized for its diverse biological activities. Chalcones possess an α,β-unsaturated carbonyl system that contributes to their unique chemical properties and biological functions. This compound has attracted attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

The molecular formula of this compound is C17H17NO, with a molecular weight of 263.33 g/mol. Its structure features two phenyl rings connected by a propene chain with a ketone functional group, which is crucial for its reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (breast) | 6.72 |

| HeLa (cervical) | 4.87 |

| A549 (lung) | 5.48 |

These values suggest that the compound has a potent inhibitory effect on cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that chalcone derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has been noted for its anti-inflammatory activity. It can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress, which is linked to cancer progression and inflammation.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism and inflammatory responses, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Case Studies

Several studies have highlighted the efficacy of chalcone derivatives similar to this compound in preclinical models:

- Study on Breast Cancer Cells : A study reported that similar chalcone derivatives exhibited IC50 values ranging from 0.20 to 2.58 μM against breast cancer cells, indicating strong anticancer potential .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of chalcone derivatives against Staphylococcus aureus and Escherichia coli, finding significant inhibition at low concentrations .

Q & A

Q. What hazards are associated with handling this compound, and how can risks be mitigated?

- Methodological Answer : The enone’s α,β-unsaturated carbonyl group is reactive toward nucleophiles (e.g., amines, thiols). Use PPE (gloves, goggles) and work in a fume hood. Avoid prolonged light exposure to prevent photodegradation. Small-scale reactions (<100 mg) minimize explosion risks during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.